Welcome to the BenchChem Online Store!
molecular formula C17H11Cl2NO B3022076 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride CAS No. 103914-62-1

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Cat. No. B3022076
M. Wt: 316.2 g/mol
InChI Key: JQNFHBQUZOMYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04560692

Procedure details

A mixture of 28.4 g of 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylic acid, 100 ml of thionyl chloride, and 200 ml of toluene was stirred and heated under reflux for 1.5 hr. The reaction mixture was then concentrated in vacuo, the residue was treated with more toluene, and the mixture again concentrated in vacuo. The residue was recrystallized from 300 ml of heptane to give 17.7 g of the above-named compound as a yellow solid.
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1)[CH:6]=[C:5]2[C:19]([OH:21])=O.S(Cl)([Cl:24])=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1)[CH:6]=[C:5]2[C:19]([Cl:24])=[O:21]

Inputs

Step One
Name
Quantity
28.4 g
Type
reactant
Smiles
ClC=1C=C2C(=CC(=NC2=CC1)C1=CC=C(C=C1)C)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hr
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with more toluene
CONCENTRATION
Type
CONCENTRATION
Details
the mixture again concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from 300 ml of heptane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CC(=NC2=CC1)C1=CC=C(C=C1)C)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.